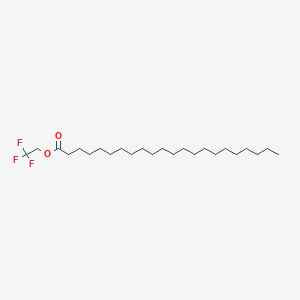
2,2,2-Trifluoroethyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl docosanoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a docosanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl docosanoate typically involves the esterification of docosanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Docosanoic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl docosanoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous removal of water to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: Docosanol and 2,2,2-trifluoroethanol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules, which can modify their electronic properties and reactivity.
Biology: Investigated for its potential effects on biological membranes due to the presence of the long-chain docosanoate moiety.
Medicine: Explored for its potential use in drug delivery systems, where the trifluoroethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoroethyl docosanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s interaction with biological membranes, enzymes, and other molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to integrate more readily into lipid bilayers and potentially alter membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Another ester containing the trifluoroethyl group, used in organic synthesis.
2,2,2-Trifluoroethanol: A simple alcohol with the trifluoroethyl group, used as a solvent and reagent in organic chemistry.
2,2,2-Trifluoroethyl methacrylate: A monomer used in the production of polymers with unique properties.
Uniqueness
2,2,2-Trifluoroethyl docosanoate is unique due to the combination of the long-chain docosanoate moiety and the trifluoroethyl group. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
184777-17-1 |
|---|---|
Molekularformel |
C24H45F3O2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl docosanoate |
InChI |
InChI=1S/C24H45F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(28)29-22-24(25,26)27/h2-22H2,1H3 |
InChI-Schlüssel |
QWICBDLFRJMGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


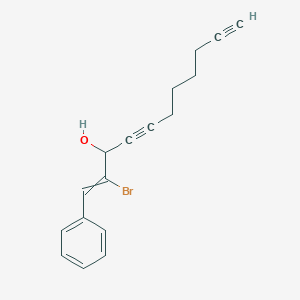
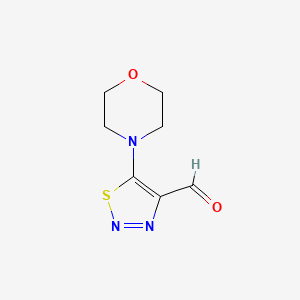
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
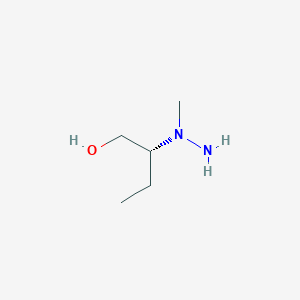
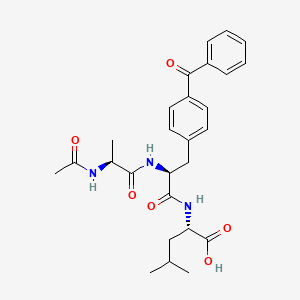
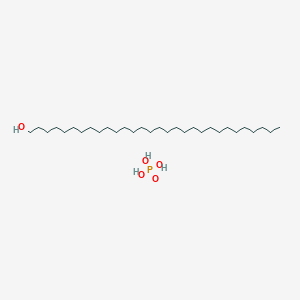
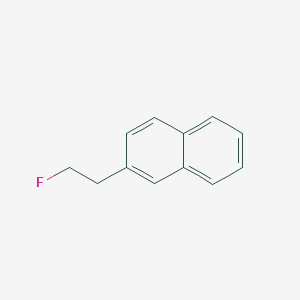
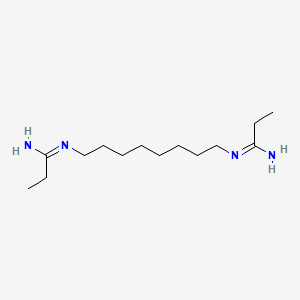
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
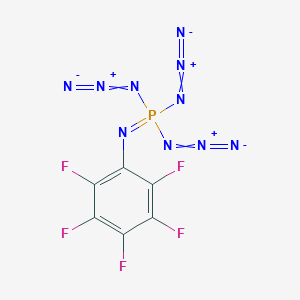

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
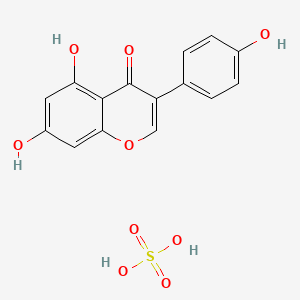
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
